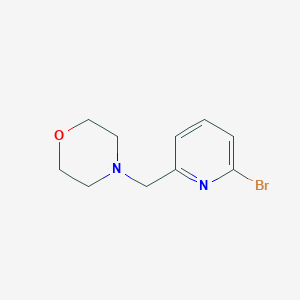
4-((6-溴吡啶-2-基)甲基)吗啉
描述
“4-((6-Bromopyridin-2-yl)methyl)morpholine” is a chemical compound with the molecular formula C10H13BrN2O . It has a molecular weight of 257.13 g/mol .
Synthesis Analysis
The synthesis of morpholines, including “4-((6-Bromopyridin-2-yl)methyl)morpholine”, often involves coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs, can be synthesized using this method .
Molecular Structure Analysis
The molecular structure of “4-((6-Bromopyridin-2-yl)methyl)morpholine” consists of a morpholine ring attached to a bromopyridinyl group . The exact structure can be represented by the InChI code: 1S/C10H13BrN2O/c11-10-3-1-2-9(12-10)8-13-4-6-14-7-5-13/h1-3H,4-8H2 .
科学研究应用
吗啉衍生物的化学和药理学意义
吗啉衍生物,包括类似于4-((6-溴吡啶-2-基)甲基)吗啉的结构,因其广泛的药理活性而被广泛研究。吗啉作为各种有机化合物的一部分,其独特的结构特征使其被纳入旨在开发药理活性分子的化学设计中。这些研究强调了吗啉在药物化学中的重要性,突出了其在设计和合成具有多种生物活性的新型治疗剂方面的潜力。研究表明,含有吗啉部分的化合物可以表现出有效的药效,从而探索它们在开发针对各种疾病的新药中的应用 (Asif & Imran, 2019)。
环境和分析化学
在环境和分析化学中,研究重点放在与4-((6-溴吡啶-2-基)甲基)吗啉结构相关的物质上,例如溴代苯酚及其对环境的影响。这些研究工作旨在了解此类化合物在各种环境基质中的分布、毒代动力学和毒力学。这些知识对于评估释放溴代有机化合物对环境造成的生态和人类健康风险至关重要。研究结果有助于更全面地了解这些物质存在的环境和潜在危害,指导更安全、更可持续的化学实践的开发 (Koch & Sures, 2018)。
合成和工业应用
与4-((6-溴吡啶-2-基)甲基)吗啉相关的化合物的合成和工业应用也是一个重要的研究领域。研究回顾了用于生产药品和其他化学品的关键中间体的各种合成路线。这些研究不仅提供了对合成这些中间体的最有效和最具商业可行性的方法的见解,还突出了工业规模放大的潜力。该领域的研究所强调了为具有重要药理或工业用途的化合物开发可持续且具有成本效益的合成工艺的重要性 (Zhang Fu-li, 2012)。
属性
IUPAC Name |
4-[(6-bromopyridin-2-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-10-3-1-2-9(12-10)8-13-4-6-14-7-5-13/h1-3H,4-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLFMVWZQBQAOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
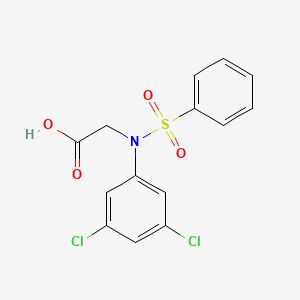
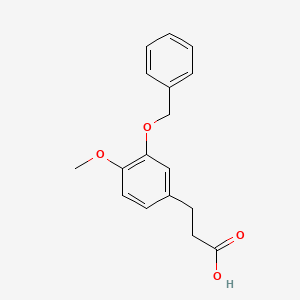
![4,9-Dibromonaphtho[2,3-C][1,2,5]selenadiazole](/img/structure/B3132100.png)

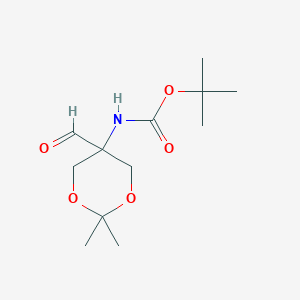


![(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane](/img/structure/B3132133.png)
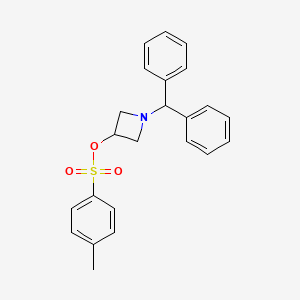
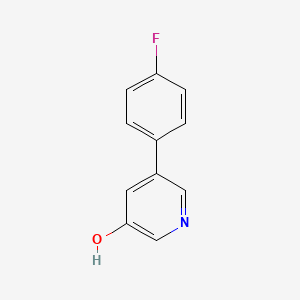
![1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-ol](/img/structure/B3132160.png)

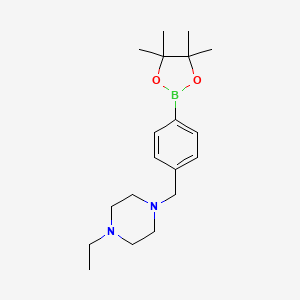
![Trichloro[3-(2-methoxyethoxy)propyl]silane](/img/structure/B3132191.png)
